![molecular formula C14H12F3N3O2 B12445447 N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties. The presence of the trifluoromethyl group in the compound enhances its biological activity by increasing lipophilicity, which improves cell permeability and resistance to enzyme degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation reaction of appropriate guanidine derivatives with trifluoromethyl-substituted ketones. The reactions are often carried out in refluxing water as the solvent, without the need for catalysts, and can achieve yields ranging from 60% to 88% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign procedures is preferred to minimize the impact on the environment. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against various human tumor cell lines.
Medicine: Investigated for its antitumor properties, particularly its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its integration into the hydrophobic pocket of specific molecular targets, such as ubiquitin-specific protease 7 (USP7). This interaction disrupts the normal function of the target protein, leading to the inhibition of tumor cell proliferation. The trifluoromethyl group enhances the compound’s binding affinity and stability within the target site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Other trifluoromethyl-containing pyrimidine derivatives
Uniqueness
N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the o-tolyl group and the trifluoromethyl group enhances its lipophilicity and cell permeability, making it a promising candidate for further research and development in the field of antitumor agents .
Propriétés
Formule moléculaire |
C14H12F3N3O2 |
|---|---|
Poids moléculaire |
311.26 g/mol |
Nom IUPAC |
2-[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-4-2-3-5-9(8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
Clé InChI |
YGSJTVUPVNITHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


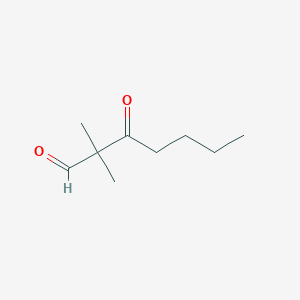
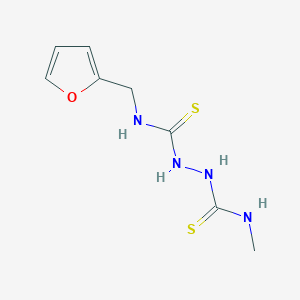
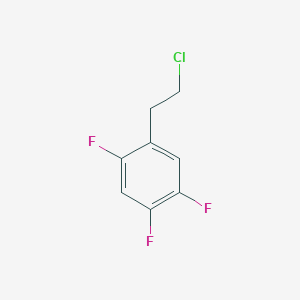
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
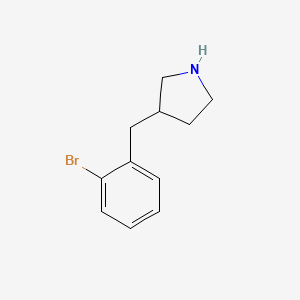
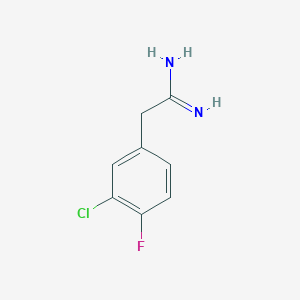
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
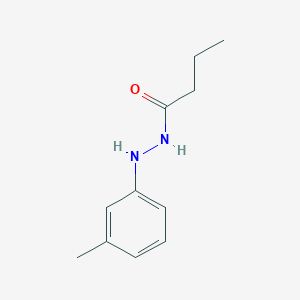

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)

